molecular formula C36H40O4 B14370043 2,2,10,10-Tetraphenyl-1,3,9,11-tetraoxacyclohexadecane CAS No. 91491-63-3

2,2,10,10-Tetraphenyl-1,3,9,11-tetraoxacyclohexadecane

Cat. No.: B14370043
CAS No.: 91491-63-3
M. Wt: 536.7 g/mol
InChI Key: HJSQRQUBODKKHG-UHFFFAOYSA-N
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Description

2,2,10,10-Tetraphenyl-1,3,9,11-tetraoxacyclohexadecane:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,10,10-Tetraphenyl-1,3,9,11-tetraoxacyclohexadecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tetraphenylmethane with formaldehyde in the presence of an acid catalyst to form the desired tetraoxacyclohexadecane ring. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 2,2,10,10-Tetraphenyl-1,3,9,11-tetraoxacyclohexadecane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted phenyl derivatives .

Scientific Research Applications

2,2,10,10-Tetraphenyl-1,3,9,11-tetraoxacyclohexadecane has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 2,2,10,10-Tetraphenyl-1,3,9,11-tetraoxacyclohexadecane exerts its effects is primarily related to its ability to interact with other molecules through non-covalent interactions. The compound’s large ring structure allows it to form stable complexes with various substrates, which can influence the reactivity and stability of these substrates. Molecular targets and pathways involved in these interactions are still under investigation, but they likely include hydrogen bonding, π-π stacking, and van der Waals forces .

Comparison with Similar Compounds

Uniqueness: 2,2,10,10-Tetraphenyl-1,3,9,11-tetraoxacyclohexadecane is unique due to its large ring structure and the presence of four oxygen atoms within the ring. This gives it distinct chemical and physical properties compared to other similar compounds, such as enhanced stability and the ability to form complex structures with other molecules .

Properties

CAS No.

91491-63-3

Molecular Formula

C36H40O4

Molecular Weight

536.7 g/mol

IUPAC Name

2,2,10,10-tetraphenyl-1,3,9,11-tetraoxacyclohexadecane

InChI

InChI=1S/C36H40O4/c1-7-19-31(20-8-1)35(32-21-9-2-10-22-32)37-27-15-5-17-29-39-36(33-23-11-3-12-24-33,34-25-13-4-14-26-34)40-30-18-6-16-28-38-35/h1-4,7-14,19-26H,5-6,15-18,27-30H2

InChI Key

HJSQRQUBODKKHG-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(OCCCCCOC(OCC1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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